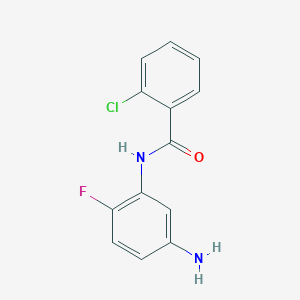

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

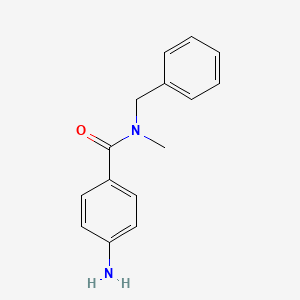

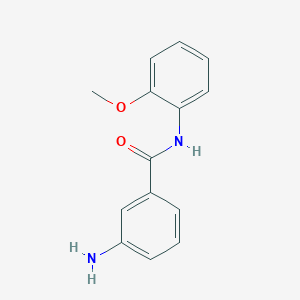

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a compound that is not directly described in the provided papers. However, the papers do discuss related benzamide derivatives with potential biological activities. For instance, the first paper describes a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides that were synthesized and evaluated for their gastrokinetic activity, which is the ability to enhance gastric emptying . The second paper discusses the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide and its pharmacodynamic study, showing significant biological activity in terms of spermicidal and anti-parasitic effects . These studies suggest that the N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide could also have interesting biological properties worth investigating.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of appropriate aniline derivatives with acid chlorides or esters to form the corresponding benzamide. In the first paper, the synthesis of various 2-substituted 4-amino-5-chlorobenzamides is described, which likely involves similar synthetic strategies that could be applied to the synthesis of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide . The second paper provides a method for synthesizing a sulfaphenyl benzamide derivative, which includes characterizing the structure using NMR, IR, and MS techniques . These methods could be adapted for the synthesis and characterization of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The structure-activity relationship (SAR) study in the first paper indicates that the position and type of substituents on the benzamide ring can significantly affect the gastrokinetic activity of these compounds . The second paper's characterization of the synthesized benzamide using NMR, IR, and MS suggests that similar analytical techniques would be useful in determining the molecular structure of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide and understanding its potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic ring. The papers do not provide specific reactions for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, but the described compounds in the papers undergo reactions typical for benzamides, such as nucleophilic substitution or amide bond formation . These reactions are essential for the synthesis of the compounds and could also play a role in their biological mechanisms of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological activity. While the papers do not detail these properties for N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, they do suggest that the presence of different substituents can significantly alter these properties . For example, the introduction of a sulfaphenyl group or a morpholinylmethyl group could affect the compound's solubility and stability, which in turn could influence its pharmacokinetic and pharmacodynamic profiles.

Wissenschaftliche Forschungsanwendungen

Gastrokinetic Activity

A study by Kato et al. (1992) on a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including 4-fluorobenzyl analogues, demonstrated significant gastrokinetic activity. These compounds were found to be superior to cisapride and equipotent to the 2-ethoxy analogue in promoting gastric emptying activity in rats, without dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).

Antibacterial and Anticancer Activities

A series of halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines synthesized by Holla et al. (2001) demonstrated potential antibacterial and anticancer activities. Among these compounds, one in particular showed high antibacterial activity against S. aureus and exhibited promising results in preliminary anticancer screening studies (Holla, Sarojini, Rao, Akberali, Kumari, & Shetty, 2001).

Analgesic and Hyperglycemic Activity

Research by Yeung et al. (1982) on N-[(phenylcarbonyl)amino]-1,2,3,6-tetrahydropyridines showed potent analgesic activity. Specifically, N-[[(2-Fluorophenyl)-carbonyl]amino]-1,2,3,6-tetrahydropyridine was one of the most active agents in elevating blood glucose levels, indicating its potential use in hyperglycemic treatments (Yeung, Corleto, & Knaus, 1982).

Serotonin Receptor Agonists

Vacher et al. (1999) synthesized derivatives of 2-pyridinemethylamine as selective and potent agonists at 5-HT1A receptors, demonstrating significant in vivo agonist activity and potential antidepressant effects. These compounds, including those with fluorine substitutions, bound with high affinity to 5-HT1A receptors, underscoring their role in central analgesia and depression treatments (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLATAARIDVUJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)

![4-Propoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1320376.png)

![(6-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1320377.png)